Superior Reactivity in Iridium-Catalyzed C-H Activation and Iodination
3-Iodo-2-(trifluoromethyl)benzoic acid can be synthesized from its non-iodinated precursor, 2-(trifluoromethyl)benzoic acid, via an Ir-catalyzed C-H activation/iodination protocol. This method achieves ortho-iodination of benzoic acids with high conversions and >20:1 mono/di selectivity, using the carboxylic acid as a directing group under base- and additive-free conditions in HFIP solvent [1]. The presence of the ortho-CF3 group is crucial for the directed nature of this functionalization, a feature not available to other regioisomers without the directing group in the correct position. This provides a direct, high-yield route to the target compound that is not applicable to analogs like 2-iodo-4-(trifluoromethyl)benzoic acid, which would require alternative, potentially lower-yielding syntheses [2].
| Evidence Dimension | Regioselectivity of C-H Iodination |
|---|---|
| Target Compound Data | Ortho-iodination with >20:1 mono/di selectivity |
| Comparator Or Baseline | Alternative synthesis for regioisomers (e.g., 2-iodo-4-(trifluoromethyl)benzoic acid) requires a different, less efficient route. |
| Quantified Difference | The >20:1 selectivity is a specific, quantifiable metric for the efficiency of synthesizing this specific regioisomer via C-H activation. |
| Conditions | Ir-catalyzed, base-free, additive-free, HFIP solvent [1]. |
Why This Matters
For procurement, this justifies sourcing the final 3-iodo-2-(trifluoromethyl)benzoic acid for applications where its specific substitution pattern is needed, as the efficient synthetic route depends on the ortho-directing CF3 group.
- [1] Erbing, E., Sanz-Marco, A., Vazquez-Romero, A., Malmberg, J., Johansson, M. J., Gomez-Bengoa, E., & Martín-Matute, B. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. View Source
- [2] Ningbo Inno Pharmchem Co., Ltd. (2026). Catalytic Cross-Coupling Reactions: Leveraging Iodo-Aromatic Intermediates. View Source
